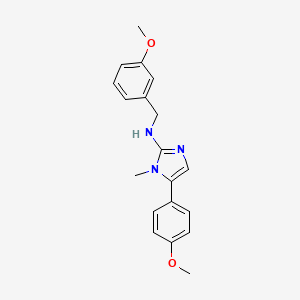
MALAT1-IN-1
説明
TC SL C5 is a metastasis-associated lung adenocarcinoma transcript 1 (Malat1) RNA inhibitor.
科学的研究の応用
癌転移抑制
MALAT1-IN-1は、特に転移を阻害することにより、癌治療の潜在的な治療標的として特定されています。 この化合物は、MALAT1シグナル伝達経路と相互作用することにより、癌細胞の増殖、浸潤、転移に重要な遺伝子発現、RNA処理、エピジェネティック制御に影響を与える可能性があります 。これらのプロセスにおける役割により、癌治療の新しい開発のための有望な候補となっています。
神経膠腫のバイオマーカー
最近の研究では、MALAT1がヒト神経膠腫で上方制御されていることが示されており、このタイプの癌のバイオマーカーとしての可能性を示唆しています 。これにより、早期発見とより効果的な治療戦略が可能になり、患者の転帰が向上する可能性があります。
脂肪沈着と脂肪生成
This compoundは、脂肪沈着と脂肪生成の調節において重要な役割を果たします。それは、転写段階でのPPARγ、脂肪酸代謝、インスリンシグナル伝達の調節に関与しています。 これは、肥満予防や農場動物の脂肪組織含有量の制御に関する研究のための興味深いターゲットとなります 。
化学療法抵抗性
この化合物は、胃癌細胞におけるオートファジー関連の化学療法抵抗性を促進する役割を果たしていることが示唆されています。 This compoundは、miR-23b-3pを隔離することにより、ATG12に対する阻害効果を弱め、それによりATG12の発現を増加させ、抵抗性を促進します 。このメカニズムを理解することで、より効果的な化学療法レジメンの開発につながる可能性があります。
DNA修復と細胞周期進行
This compoundは、癌細胞のDNA修復と細胞周期進行を強化する可能性があり、癌細胞の生存と増殖に不可欠です。 この特性は、特に血液癌において、効果的な治療標的としての可能性を強調しています 。
発癌における代替スプライシング
この化合物は、発癌中の代替スプライシングに不可欠です。 このプロセスは、癌細胞内のタンパク質機能の多様性にとって不可欠であり、このプロセスを標的とすることは、癌治療の新しいアプローチを提供する可能性があります 。
転移性疾患の治療標的
This compoundは、神経膠腫内皮細胞で上方制御されており、転移性疾患の拡散を防ぐための潜在的な治療標的となっています。 これは、転移しやすい癌の治療に特に有益な場合があります 。
遺伝子発現の調節
長いノンコーディングRNAとして、this compoundは、クロマチンリモデリングや転写調節を含む遺伝子発現の幅広い調節に関与しています。 この幅広い機能は、特に遺伝子発現が異常な疾患において、さまざまな治療用途における可能性を強調しています 。
作用機序
Target of Action
The primary target of MALAT1-IN-1 is the long non-coding RNA (lncRNA) known as Metastasis-associated lung adenocarcinoma transcript 1 (MALAT1) . MALAT1 is a highly conserved nucleus-restricted lncRNA that regulates genes at the transcriptional and post-transcriptional levels . It is involved in various cellular processes, including the cell cycle, cell invasion, and metastasis .
Mode of Action
This compound interacts with its target, MALAT1, to regulate gene expression. It has been found to directly bind to the unmethylated Polycomb 2 (Pc2) on the promoter of E2F1, a critical regulator of cell proliferation . This leads to E2F1 SUMOylation and the relocation of the growth control genes from transcriptionally repressive Pc2 bodies to a transcriptionally permissive environment of the interchromatin granules .
Biochemical Pathways
This compound affects various biochemical pathways through its interaction with MALAT1. It has been found to stimulate cell proliferation, migration, and metastasis and play a dynamic role in mediating the epithelial-to-mesenchymal transition (EMT), which leads to the acquisition of stem cell-like properties and chemoresistance . It also affects various signaling pathways such as PI3K/Akt and Wnt/β-catenin .
Result of Action
The interaction of this compound with MALAT1 results in a variety of molecular and cellular effects. It has been found to stimulate cell proliferation, migration, and metastasis . It also plays a dynamic role in mediating the epithelial-to-mes
生化学分析
Biochemical Properties
The biochemical properties of “5-(4-Methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-Imidazol-2-amine” are closely related to its interaction with MALAT1. MALAT1 has been reported to interact with various biomolecules, including enzymes and proteins, to regulate gene expression and stimulate cell proliferation, migration, and metastasis . It also plays a dynamic role in mediating the epithelial-to-mesenchymal transition (EMT), which leads to the acquisition of stem cell-like properties and chemoresistance .
Cellular Effects
The effects of “5-(4-Methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-Imidazol-2-amine” on cells are primarily mediated through its interaction with MALAT1. MALAT1 has been found to stimulate cell proliferation, migration, and metastasis, and it plays a vital role in driving the EMT . It also influences cell function by interacting with various intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and Wnt/β-catenin pathways .
Molecular Mechanism
The molecular mechanism of action of “5-(4-Methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-Imidazol-2-amine” involves its interaction with MALAT1. MALAT1 regulates gene expression through chromatin modification, transcriptional regulation, and post-transcriptional regulation . It also behaves like a sponge for microRNAs, preventing their interaction with target genes and promoting EMT .
Temporal Effects in Laboratory Settings
Studies have shown that MALAT1 expression levels can significantly influence cell survival, proliferation, migration, and invasion .
Metabolic Pathways
Malat1 has been associated with various signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways .
Transport and Distribution
Malat1 has been implicated in influencing drug transport and metabolism, affecting drug kinetics .
Subcellular Localization
特性
IUPAC Name |
5-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1-methylimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-22-18(15-7-9-16(23-2)10-8-15)13-21-19(22)20-12-14-5-4-6-17(11-14)24-3/h4-11,13H,12H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVOJBGSGIOMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1NCC2=CC(=CC=C2)OC)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















